

1,1-Diphenylacetone: A Versatile Photosensitizer for Organic Transformations

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Compound of Interest

Compound Name: 1,1-Diphenylacetone

Cat. No.: B1664572

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Introduction

1,1-Diphenylacetone, a readily available aromatic ketone, has emerged as a valuable and versatile triplet photosensitizer in a variety of organic reactions.^[1] Its favorable photophysical properties, stability, and ease of handling make it an attractive choice for researchers in organic synthesis, materials science, and drug development. This technical guide provides a comprehensive overview of the principles behind its function, detailed application notes, and specific protocols for its use in key photochemical transformations.

Physicochemical Properties

Property	Value	Source
CAS Number	781-35-1	[2][3]
Molecular Formula	C ₁₅ H ₁₄ O	[2][4]
Molecular Weight	210.28 g/mol	[5]
Appearance	White to off-white crystalline powder	[5]
Melting Point	59-63 °C	[6]
Boiling Point	135 °C at 1.5 mmHg	[3]
Solubility	Soluble in common organic solvents (e.g., acetone, benzene, dichloromethane, ethanol, ether)	[2]

The Science of Photosensitization: How 1,1-Diphenylacetone Works

Photosensitization is a process where a molecule, the photosensitizer, absorbs light and then transfers the absorbed energy to another molecule, thereby inducing a chemical reaction in the second molecule.[7] The efficacy of a photosensitizer is governed by its photophysical properties, particularly its ability to form a long-lived excited triplet state.

The general mechanism for a triplet-sensitized photoreaction, as facilitated by **1,1-diphenylacetone**, can be described in the following steps:

- Light Absorption (Excitation): **1,1-Diphenylacetone** (PS) absorbs a photon of light, promoting an electron from its highest occupied molecular orbital (HOMO) in the ground state (S₀) to its lowest unoccupied molecular orbital (LUMO), resulting in a short-lived excited singlet state (S₁).
- Intersystem Crossing (ISC): The excited singlet state (¹PS) undergoes a *spin-inversion process known as intersystem crossing to form a more stable, longer-lived excited triplet*

state (${}^3\text{PS}$). This is a key step, as the longer lifetime of the triplet state allows for bimolecular interactions.

- Triplet-Triplet Energy Transfer (TTET): The excited triplet photosensitizer (${}^3\text{PS}$) *collides with a ground-state reactant molecule (R)*. *If the triplet energy of the photosensitizer is greater than that of the reactant, an efficient Dexter energy transfer can occur.*^{[1][7]} This process involves the exchange of electrons, resulting in the de-excitation of the photosensitizer back to its ground state (PS) and the simultaneous excitation of the reactant to its triplet state (${}^3\text{R}$).
- Reaction of the Excited Reactant: The triplet-state reactant (${}^3\text{R}^*$) then undergoes the desired chemical transformation, such as cycloaddition or isomerization, to form the product.



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Key Photophysical Properties of 1,1-Diphenylacetone

While specific experimental values for the triplet energy and intersystem crossing quantum yield of **1,1-diphenylacetone** are not readily available in all compiled databases, its effectiveness as a photosensitizer in various reported reactions suggests favorable properties. For a ketone photosensitizer, a high intersystem crossing quantum yield is expected due to the presence of the carbonyl group which facilitates spin-orbit coupling. The triplet energy is sufficient to sensitize a range of common organic substrates.

Applications in Organic Synthesis

1,1-Diphenylacetone is a versatile photosensitizer applicable to a variety of organic reactions. Below are detailed notes and protocols for two prominent applications: [2+2] photocycloadditions and E-Z isomerizations.

Application 1: [2+2] Photocycloaddition Reactions

[2+2] Photocycloadditions are powerful reactions for the synthesis of four-membered rings, which are valuable structural motifs in natural products and pharmaceuticals.^{[8][9]} Triplet sensitization is often employed to achieve these transformations, particularly with substrates that do not readily undergo direct photoexcitation or lead to undesired side reactions from their singlet excited states.

This protocol provides a general method for the photosensitized [2+2] dimerization of an alkene using **1,1-diphenylacetone**.

Materials:

- Alkene (e.g., cyclopentene, norbornene)
- **1,1-Diphenylacetone** (photosensitizer)
- Anhydrous solvent (e.g., benzene, acetone, acetonitrile)
- Photoreactor equipped with a suitable UV lamp (e.g., medium-pressure mercury lamp) and a cooling system
- Quartz or Pyrex reaction vessel
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware for workup and purification
- Magnetic stirrer

Procedure:

- Preparation of the Reaction Mixture: In a quartz or Pyrex reaction vessel, dissolve the alkene (e.g., 0.1 M) and a catalytic amount of **1,1-diphenylacetone** (e.g., 0.01-0.05 M) in the chosen anhydrous solvent. The optimal concentrations may require some optimization.
- Degassing: Purge the solution with an inert gas (nitrogen or argon) for 30-60 minutes to remove dissolved oxygen. Oxygen is an efficient quencher of triplet excited states and can significantly reduce the reaction efficiency.

- Photoreaction: Place the reaction vessel in the photoreactor and ensure it is securely positioned. Begin stirring the solution and turn on the cooling system to maintain a constant temperature (typically room temperature). Irradiate the reaction mixture with the UV lamp. The reaction time will vary depending on the specific alkene, concentrations, and the intensity of the light source.
- Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or ^1H NMR spectroscopy, by taking small aliquots from the reaction mixture at regular intervals.
- Work-up and Product Isolation: Once the reaction has reached completion (or the desired conversion), turn off the lamp and stop the stirring. Remove the solvent from the reaction mixture under reduced pressure.
- Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the cyclobutane dimer(s) from any unreacted starting material and the photosensitizer.
- Characterization: Characterize the purified product(s) by standard spectroscopic methods (^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry) to confirm their structure and stereochemistry.

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Application 2: E-Z Isomerization of Alkenes

The geometric isomerization of alkenes is a fundamental process in organic chemistry with applications in the synthesis of stereochemically defined molecules and in the development of molecular switches.[10][11] Photosensitization provides an efficient pathway to achieve E-Z isomerization by populating the triplet excited state of the alkene, which has a lower rotational barrier around the carbon-carbon double bond compared to the ground state.

This protocol outlines a general procedure for the photosensitized isomerization of an E-alkene to its Z-isomer, or vice versa, using **1,1-diphenylacetone**.

Materials:

- Alkene (e.g., trans-stilbene)
- **1,1-Diphenylacetone** (photosensitizer)
- Anhydrous solvent (e.g., benzene, acetonitrile)
- Photoreactor with a suitable UV lamp and filter (if necessary, to selectively excite the photosensitizer)
- Quartz or Pyrex reaction vessel
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware for workup and analysis
- Magnetic stirrer

Procedure:

- Preparation of the Reaction Mixture: In a quartz or Pyrex reaction vessel, dissolve the alkene (e.g., 0.05 M) and a catalytic amount of **1,1-diphenylacetone** (e.g., 0.01 M) in the chosen anhydrous solvent.
- Degassing: As with cycloaddition reactions, thoroughly degas the solution with an inert gas for 30-60 minutes to remove oxygen.
- Photoreaction: Place the reaction vessel in the photoreactor, commence stirring, and irradiate the solution. The choice of lamp and any filters should be such that the photosensitizer absorbs the majority of the light to ensure an efficient sensitized process.
- Monitoring the Isomerization: The progress of the isomerization can be monitored by analyzing the ratio of E and Z isomers in the reaction mixture using techniques like ^1H NMR spectroscopy or HPLC. The reaction is typically run until a photostationary state (a constant ratio of isomers) is reached.

- **Work-up and Isolation (if necessary):** Once the desired isomer ratio is achieved, or the photostationary state is reached, stop the irradiation. The solvent can be removed under reduced pressure.
- **Separation of Isomers:** If isolation of a specific isomer is required, the mixture can be separated by techniques such as column chromatography or recrystallization, taking advantage of the different physical properties of the E and Z isomers.
- **Characterization:** Confirm the identity and purity of the isolated isomer(s) using appropriate spectroscopic and analytical methods.

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Conclusion

1,1-Diphenylacetone is a robust and effective triplet photosensitizer for a range of valuable organic reactions. Its utility in promoting [2+2] cycloadditions and E-Z isomerizations highlights its importance in modern synthetic chemistry. The protocols provided herein serve as a practical starting point for researchers looking to employ this versatile reagent in their own work. By understanding the underlying principles of photosensitization and carefully controlling the reaction conditions, chemists can harness the power of light to construct complex molecules with high efficiency and selectivity.

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